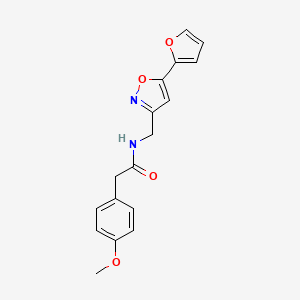

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a hybrid structure combining a furan-2-yl-substituted isoxazole core linked via a methyl group to a 2-(4-methoxyphenyl)acetamide moiety. The furan-2-yl substituent may modulate electronic properties and participate in π-π stacking interactions, as seen in related anti-inflammatory and antimicrobial agents .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-21-14-6-4-12(5-7-14)9-17(20)18-11-13-10-16(23-19-13)15-3-2-8-22-15/h2-8,10H,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPACDUWZEKNKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate compound with an acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or isoxazolidine derivative.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazoline or isoxazolidine derivatives.

Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer specific advantages.

Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its isoxazole-furan-acetamide framework. Key comparisons with similar derivatives include:

Notes on Substituent Impact:

- 4-Methoxyphenyl vs. 4-Ethoxyphenyl : The methoxy group in the target compound may offer better metabolic stability compared to ethoxy due to reduced steric bulk .

- Furan-2-yl vs.

- Acetamide vs. Sulfonamide : Acetamide derivatives generally exhibit higher membrane permeability than sulfonamides, which are more polar .

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 4-Ethoxyphenyl Indazole-Acetamide | Isoxazole-Thiazolidinone |

|---|---|---|---|

| Molecular Weight | ~370 g/mol* | ~450 g/mol | ~450 g/mol |

| LogP (Predicted) | ~2.8* | ~3.5 | ~3.2 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 |

*Estimated based on structural analogues.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17N3O3 and a molecular weight of 325.35 g/mol. Its structure features an isoxazole ring, which is known for contributing to various biological activities, along with a furan moiety and a methoxyphenyl group. These structural components may enhance its interaction with biological targets.

Anticancer Activity

The isoxazole ring has been implicated in anticancer activity due to its ability to modulate cellular pathways involved in cancer progression. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . For instance, studies on related isoxazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds containing isoxazole moieties often interact with GPCRs, which play crucial roles in various physiological processes, including inflammation and pain modulation .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other isoxazole derivatives that have shown inhibitory effects on kinases and phosphatases .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.